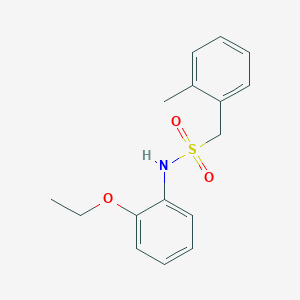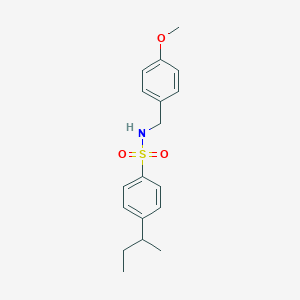
N-(2-ethoxyphenyl)-1-(2-methylphenyl)methanesulfonamide
Overview
Description
N-(2-ethoxyphenyl)-1-(2-methylphenyl)methanesulfonamide, commonly known as EPM, is a sulfonamide compound that has been studied for its potential applications in the field of pharmacology. EPM has shown promising results in various scientific research studies, indicating its potential use in the development of new drugs.
Mechanism of Action
The exact mechanism of action of EPM is not fully understood. However, it is believed that EPM may act by inhibiting the activity of certain enzymes or receptors in the body that are involved in the inflammatory response, pain perception, and seizures.
Biochemical and Physiological Effects:
Studies have shown that EPM has a number of biochemical and physiological effects. EPM has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EPM has been shown to reduce pain perception by inhibiting the activity of certain pain receptors in the body. Furthermore, EPM has been shown to reduce the frequency and severity of seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One advantage of using EPM in lab experiments is that it has been shown to have a relatively low toxicity profile. In addition, EPM is relatively easy to synthesize, making it a cost-effective compound for use in research studies. However, one limitation of using EPM in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of certain studies.
Future Directions
There are several potential future directions for research on EPM. One area of interest is the development of new drugs based on the structure of EPM. In addition, further studies are needed to fully understand the mechanism of action of EPM and its potential use in the treatment of various diseases. Furthermore, studies are needed to investigate the long-term effects of EPM use and its potential interactions with other drugs.
Scientific Research Applications
Scientific research has shown that EPM has potential applications in the field of pharmacology. EPM has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. In addition, EPM has been shown to have potential use in the treatment of neuropathic pain and epilepsy.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-3-20-16-11-7-6-10-15(16)17-21(18,19)12-14-9-5-4-8-13(14)2/h4-11,17H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNVITVGHHHQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-(2-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4853704.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4853713.png)

![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4853718.png)
![3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B4853724.png)

![2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4853731.png)


![ethyl 2-({[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4853750.png)
![N-(3-methylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4853757.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4853762.png)

![3-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4853786.png)